molecular formula C11H17N3 B12974412 Piperidin-2-yl(pyridin-2-yl)methanamine

Piperidin-2-yl(pyridin-2-yl)methanamine

Cat. No.: B12974412
M. Wt: 191.27 g/mol
InChI Key: QKNJGROHVJACTD-UHFFFAOYSA-N
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Description

Piperidin-2-yl(pyridin-2-yl)methanamine is a bifunctional organic compound featuring a piperidine ring linked to a pyridine moiety via a methanamine bridge. Its structure enables dual interactions with biological targets, making it a valuable scaffold in medicinal chemistry. The piperidine ring contributes to conformational flexibility and basicity, while the pyridine group enhances aromatic stacking and hydrogen-bonding capabilities.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

piperidin-2-yl(pyridin-2-yl)methanamine

InChI

InChI=1S/C11H17N3/c12-11(9-5-1-3-7-13-9)10-6-2-4-8-14-10/h1,3,5,7,10-11,14H,2,4,6,8,12H2

InChI Key

QKNJGROHVJACTD-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-2-yl(pyridin-2-yl)methanamine typically involves the reaction of piperidine derivatives with pyridine derivatives. One common method is the reductive amination of pyridine-2-carbaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also be employed to achieve the desired reduction .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidin-2-yl(pyridin-2-yl)methanamine
  • Structure : Direct linkage of piperidin-2-yl and pyridin-2-yl groups through a methanamine bridge.
  • Synthesis: Typically involves reductive amination or coupling of pre-functionalized piperidine and pyridine precursors. For example, intermediates like (3-methoxy-4-((3-methylpyridin-2-yl)methoxy)phenyl)methanamine are reacted with piperidinones under acidic conditions .
(2-Methoxyphenyl)(pyridin-2-yl)methanamine
  • Structure : Substitution of the piperidine ring with a 2-methoxyphenyl group.
  • Synthesis: Prepared via Grignard reactions or nucleophilic substitutions, as seen in imidazo[1,5-α]pyridine derivatives targeting aminopeptidase inhibition .
[1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl]methanamine (WAY-262611)
  • Structure : Piperidin-4-yl group linked to a pyrimidine ring substituted with naphthalene.
  • Synthesis : High-throughput screening followed by hit-to-lead optimization. The pyrimidine core is assembled via cyclization reactions, with subsequent piperidine coupling .
  • Key Difference : The pyrimidine-naphthalene system confers Wnt/β-catenin agonism, absent in the parent compound .
2-(Aminomethyl)piperidine
  • Structure : Simplified analog lacking the pyridine moiety.
  • Synthesis: Direct reduction of 2-cyanopiperidine or reductive amination of piperidone derivatives .
  • Key Difference : Reduced aromatic interactions limit its utility in targeting complex receptors.

Physicochemical and Pharmacokinetic Properties

Compound LogP Solubility Pharmacokinetic Profile
This compound ~2.1 Moderate (aqueous) Limited data; likely CNS-penetrant
WAY-262611 ~3.5 Low (improved via salt forms) Oral bioavailability, dose-dependent efficacy
2-(Aminomethyl)piperidine ~0.8 High Rapid clearance, unsuitable for drugs
  • Key Observations :
    • Lipophilicity : Higher LogP in WAY-262611 enhances membrane permeability but reduces solubility, mitigated by dihydrochloride salt formation .
    • Salt Forms : Derivatives like [1-(pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride improve solubility for in vivo applications .

Stereochemical Considerations

  • This compound : Racemic mixtures are common, but enantiopure synthesis (e.g., [(2R)-piperidin-2-yl]methanamine) can enhance potency. For example, (R)-enantiomers show superior receptor binding in asymmetric syntheses .
  • WAY-262611 : Stereochemistry at the piperidin-4-yl position is critical for Wnt agonism, though specifics are undisclosed .

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